18-Methoxycoronaridine hydrochloride, also known as 18-MC, is a synthetic analog of ibogaine, an indole alkaloid derived from the roots of Tabernanthe iboga. This compound has garnered attention for its potential applications in treating drug addiction without the toxic side effects associated with ibogaine. Unlike ibogaine, which can cause severe neurological effects, 18-MC has been shown to reduce self-administration of addictive substances like nicotine, morphine, cocaine, ethanol, and methamphetamine in animal models without apparent toxicity .
The synthesis of 18-methoxycoronaridine hydrochloride involves several key steps:
The molecular formula for 18-methoxycoronaridine hydrochloride is C₁₈H₂₃ClN₂O₂. The compound features a complex structure that includes:
The stereochemistry plays a crucial role in its biological activity, with specific enantiomers exhibiting distinct pharmacological profiles .
18-Methoxycoronaridine undergoes various chemical reactions that are significant for its biological activity:
The mechanism by which 18-methoxycoronaridine exerts its anti-addictive effects involves:
Relevant data regarding stability under different conditions (e.g., temperature, pH) are crucial for formulation development .
18-Methoxycoronaridine hydrochloride shows promise in several scientific applications:
18-Methoxycoronaridine hydrochloride (18-MC) is a synthetic congener of the naturally occurring indole alkaloid ibogaine, developed in 1996 through collaborative research by pharmacologist Stanley D. Glick (Albany Medical College) and chemists Martin E. Kuehne and Upul K. Bandarage (University of Vermont) [4]. Its design aimed to retain ibogaine’s purported anti-addictive properties while eliminating its severe adverse effects, including cerebellar neurotoxicity (Purkinje cell loss), tremors, hallucinations, and cardiotoxicity [1] [4] [9]. Preclinical studies confirmed that 18-MC, unlike ibogaine, did not induce tremors, bradycardia, or neurotoxicity at doses effective for reducing drug-seeking behavior (e.g., 40 mg/kg) [1] [9]. This improved safety profile spurred significant interest in its therapeutic potential. Initial funding challenges stalled human trials until 2012, when the National Institute on Drug Abuse (NIDA) awarded a $6.5 million grant to support preclinical development and chemical manufacturing control work [1] [4]. Subsequently, the compound (developmental codes MM-110 or zolunicant) underwent acquisition by MindMed, a Canadian pharmaceutical company, for clinical advancement [4].
18-MC represents a paradigm shift in addiction pharmacology due to its selective mechanistic actions and broad efficacy across multiple substance classes. Research demonstrates its ability to reduce self-administration and relapse behaviors associated with opioids (morphine), psychostimulants (cocaine, methamphetamine), nicotine, alcohol, and even sucrose, suggesting a potential role in modulating core reward pathways [1] [4] [7]. Its significance is amplified by its distinct pharmacological profile compared to ibogaine. 18-MC functions primarily as a potent and selective antagonist at α3β4 nicotinic acetylcholine receptors (nAChRs) [4] [7] [9]. It exhibits negligible affinity for NMDA receptors, serotonin transporters, or σ receptors—targets implicated in ibogaine’s adverse effects—though it retains modest affinity for κ- and μ-opioid receptors [4] [5] [9]. This selectivity allows researchers to dissect the contribution of α3β4 nAChR modulation to addiction processes without confounding off-target effects. Consequently, 18-MC serves as both a promising therapeutic candidate and a critical tool for elucidating the neurobiology of addiction, particularly the role of habenular-interpeduncular and mesolimbic circuits [1] [4] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7